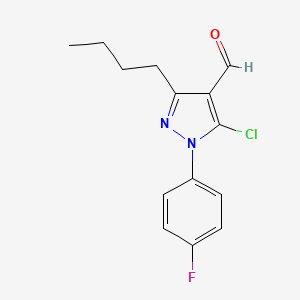

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative with a molecular weight of 280.73 g/mol (95% purity) . Its structure features a 4-fluorophenyl group at position 1, a chlorine atom at position 5, and a butyl substituent at position 3 of the pyrazole ring. The aldehyde functional group at position 4 enhances its reactivity, making it a valuable intermediate in synthesizing Schiff bases and other bioactive molecules. This compound is commercially available but primarily intended for laboratory use due to its specialized applications .

Properties

IUPAC Name |

3-butyl-5-chloro-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O/c1-2-3-4-13-12(9-19)14(15)18(17-13)11-7-5-10(16)6-8-11/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHLBOMPLARYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, reacting 4-fluorophenylhydrazine with butyl acetoacetate under acidic or basic conditions can yield the pyrazole core.

Formylation: The formyl group at the 4-position is typically introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often facilitated by a catalyst or base.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

Oxidation: 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.

Substitution: 3-Butyl-5-azido-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

Biological Activities

Research indicates that 3-butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibits significant biological activities, particularly in:

- Anticancer Research : Studies suggest that this compound may interact with proteins involved in cancer progression. Docking studies indicate potential binding affinities towards specific receptors implicated in disease pathways, which could lead to new therapeutic strategies.

- Pharmacological Properties : Pyrazole derivatives are known for their diverse pharmacological properties. The compound's interactions with various biochemical pathways may influence cellular processes, making it a candidate for further exploration in drug development.

Comparative Analysis with Related Compounds

To illustrate the versatility of pyrazole derivatives in medicinal chemistry, a comparison of this compound with structurally similar compounds is presented below:

| Compound Name | Unique Features |

|---|---|

| 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Methyl substitution instead of butyl; studied for anti-cancer activity. |

| 5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Fluorine substitution enhances lipophilicity; explored for neuroprotective effects. |

| 3-Ethyl-5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde | Nitro group increases electrophilicity; potential antibacterial properties. |

These comparisons highlight how structural modifications can lead to distinct biological activities, underscoring the importance of this class of compounds in therapeutic development.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The binding affinity of these compounds was evaluated using molecular docking techniques, revealing potential mechanisms of action against tumor growth .

- Neuroprotective Effects : Research published in Neuroscience Letters explored the neuroprotective effects of fluorinated pyrazoles. The study indicated that modifications enhancing lipophilicity could improve blood-brain barrier penetration, suggesting potential applications in treating neurodegenerative diseases .

- Antibacterial Properties : A comparative study on pyrazole derivatives highlighted their antibacterial activities against Gram-positive and Gram-negative bacteria. The findings suggested that electron-withdrawing groups like nitro or halogens could enhance antibacterial efficacy, positioning compounds like this compound as candidates for further investigation .

Mechanism of Action

The mechanism of action of 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects. The exact molecular targets and pathways would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Substituent Effects on Structure and Reactivity

- Halogen Position Sensitivity: The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl in 3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1354939-42-6) . Chlorine vs. Other Halogens: The 5-chloro substituent enhances electrophilicity at the pyrazole ring compared to non-halogenated analogs like 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, which lacks halogen-induced electronic effects .

Alkyl Chain Length :

Crystallographic and Computational Insights

- Nonplanar Geometry: Fluorinated pyrazole derivatives often exhibit distortion from planarity due to steric repulsion between the 4-fluorophenyl group and the pyrazole ring, as observed in similar metalloporphyrins . This distortion may influence binding to enzymes or receptors. Crystallographic studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde confirm stable nonplanar configurations, validated by SHELX software .

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

- Molecular Formula : CHClF NO

- Molecular Weight : 238.65 g/mol

- CAS Number : 377767-11-8

The compound features a pyrazole ring, which is known for its pharmacological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In studies involving carrageenan-induced edema models, certain pyrazole compounds demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds derived from pyrazole structures have been tested against multiple cancer cell lines, showing promising cytotoxic effects. Notably, some derivatives exhibited IC values in the low micromolar range against various tumor cell lines .

The biological activities of pyrazoles are often attributed to their ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes and other targets relevant to cancer cell proliferation .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Target/Model | IC Value |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | 25 µg/mL |

| Compound B | Anti-inflammatory | Carrageenan-induced edema model | Comparable to Indomethacin |

| Compound C | Anticancer | MCF7 Cell Line | 12 µM |

Case Study: Synthesis and Testing of Pyrazole Derivatives

A study conducted by Burguete et al. involved synthesizing several pyrazole derivatives and evaluating their antimicrobial properties against Mycobacterium tuberculosis. The study found that certain compounds exhibited significant inhibition at low concentrations, suggesting potential for further development as therapeutic agents .

Q & A

Basic: What are the established synthetic routes for 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoaldehydes.

- Step 2: Introduction of substituents (e.g., 4-fluorophenyl, butyl, and chloro groups) through nucleophilic substitution or cross-coupling reactions.

- Step 3: Oxidation of a hydroxymethyl intermediate to the carbaldehyde group using reagents like pyridinium chlorochromate (PCC) .

For example, analogous compounds (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized via Vilsmeier–Haack formylation or condensation under alkaline conditions .

Basic: How is the crystal structure of this compound determined and validated?

Methodological Answer:

- X-ray Diffraction (XRD): Single crystals are grown via slow evaporation (e.g., ethyl acetate solutions) and analyzed using diffractometers (e.g., Bruker SMART APEX CCD).

- Refinement: SHELXL is employed for structure refinement, with H atoms placed geometrically and displacement parameters adjusted .

- Validation: Tools like PLATON and CIF checks ensure structural integrity, addressing issues like missed symmetry or incorrect space group assignments .

Example: The triclinic crystal system (space group P1) was confirmed for a related pyrazole carbaldehyde derivative .

Advanced: How can reaction conditions be optimized for higher yield or selectivity?

Methodological Answer:

- Ultrasound Irradiation: Reduces reaction time and improves yields in heterocyclic formation (e.g., pyrazolone derivatives under sonication) .

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) or organocatalysts to enhance regioselectivity during substitutions.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may stabilize intermediates in aldehyde oxidation steps .

Contradictions in yield data can arise from trace moisture or impurities; replicate experiments under inert atmospheres (N₂/Ar) are recommended.

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic Effects in NMR: Conformational flexibility (e.g., aldehyde rotation) may cause NMR signal splitting not observed in static crystal structures .

- Disorder Modeling: Use SHELXL to refine disordered atoms (e.g., butyl chain conformers) in XRD data .

- Complementary Techniques: Validate via FT-IR (aldehyde C=O stretch ~1700 cm⁻¹) and mass spectrometry (molecular ion peak matching exact mass) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms substituent integration (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and aldehyde proton (δ ~9.8 ppm) .

- FT-IR: Peaks at ~1680–1700 cm⁻¹ confirm the carbaldehyde group.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₁₅ClFN₂O⁺ requires m/z 309.0872) .

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values). Compare with standards like ampicillin .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., replace butyl with isopropyl) to assess impact on bioactivity.

- Molecular Docking: Simulate interactions with target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .

Advanced: What computational methods predict the compound’s reactivity or stability?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to study electronic effects (e.g., electron-withdrawing Cl/F groups on aldehyde reactivity) .

- HOMO-LUMO Analysis: Predict sites for electrophilic/nucleophilic attacks (e.g., aldehyde carbon as electrophilic center).

- Degradation Studies: Simulate hydrolysis pathways under acidic/basic conditions using Gaussian09 .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors.

- PPE: Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact .

- Spill Management: Neutralize with sodium bisulfite (for aldehydes) and dispose via approved chemical waste channels .

Advanced: How to analyze substituent effects on crystallization behavior?

Methodological Answer:

- Crystal Packing Analysis: Use Mercury software to identify non-covalent interactions (e.g., C–H···O hydrogen bonds between aldehyde groups) .

- Thermal Analysis: DSC/TGA reveals melting points and stability trends influenced by bulky substituents (e.g., butyl vs. methyl groups) .

Advanced: How to address low reproducibility in synthetic protocols?

Methodological Answer:

- Parameter Isolation: Systematically vary temperature, solvent, and catalyst loading to identify critical factors.

- Byproduct Analysis: Use LC-MS to detect side products (e.g., over-oxidation to carboxylic acids) and adjust reaction quenching steps .

- Collaborative Validation: Cross-check results with independent labs using identical starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.